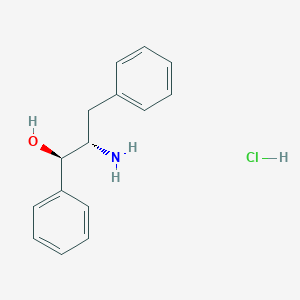
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R,2S)-1-phenyl-1-hydroxy-2-(N-methylamino)propane using metal borohydrides or a mixture of metal borohydrides and Lewis acids . This method ensures high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of ephedrine from natural sources such as the Ephedra plant, followed by chemical conversion to the desired product. The process includes steps like extraction, purification, and chemical modification to achieve the final product .
化学反応の分析
Types of Reactions
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal borohydrides such as sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines .
科学的研究の応用
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α-, β1-, and β2-adrenergic receptors through direct and indirect effects. This leads to various physiological responses, including bronchodilation and vasoconstriction .
類似化合物との比較
Similar Compounds
Ephedrine: A closely related compound with similar adrenergic activity.
Pseudoephedrine: Another sympathomimetic agent used as a decongestant.
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Uniqueness
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other similar compounds .
特性
分子式 |
C15H18ClNO |
|---|---|
分子量 |
263.76 g/mol |
IUPAC名 |
(1R,2S)-2-amino-1,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-,15+;/m0./s1 |
InChIキー |
VTCHMVYQJZNPCX-LDXVYITESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C2=CC=CC=C2)O)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


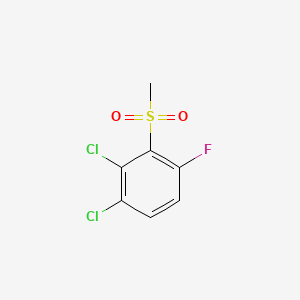
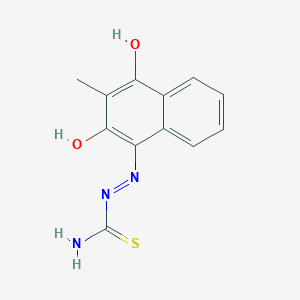
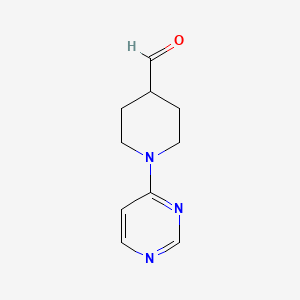
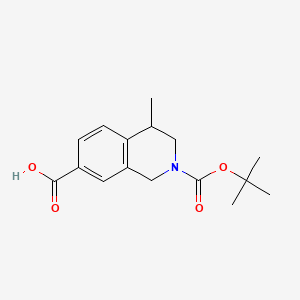
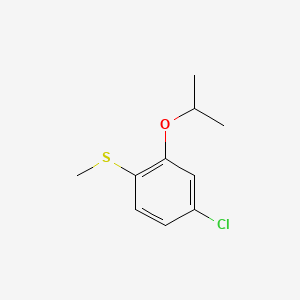
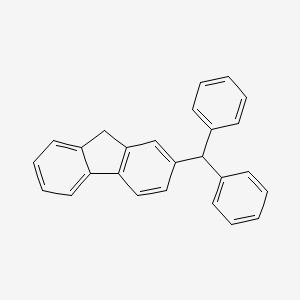
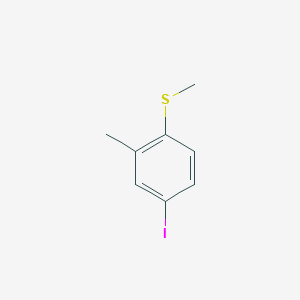
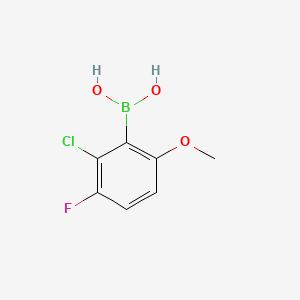
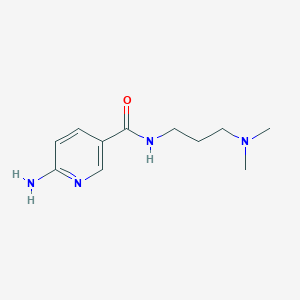
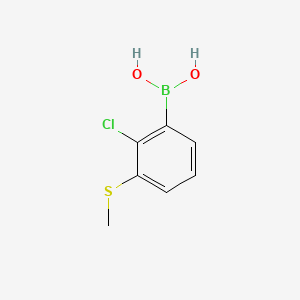
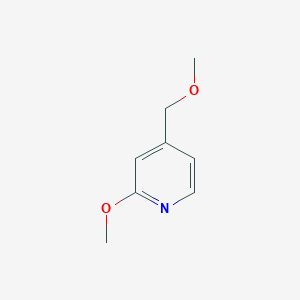

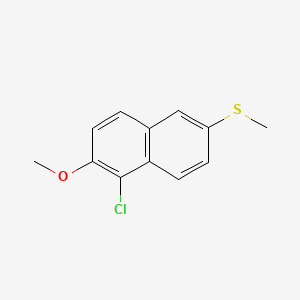
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
